2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate
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Overview
Description
2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a bromobenzoate moiety, and a substituted phenyl ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-({4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate
Uniqueness
Compared to similar compounds, 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C25H24BrN3O4 |
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Molecular Weight |
510.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H24BrN3O4/c1-3-32-23-14-18(7-12-22(23)33-25(31)19-8-10-20(26)11-9-19)15-28-29-24(30)16-27-21-6-4-5-17(2)13-21/h4-15,27H,3,16H2,1-2H3,(H,29,30)/b28-15+ |
InChI Key |
AXTJUUDXPUPCJC-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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